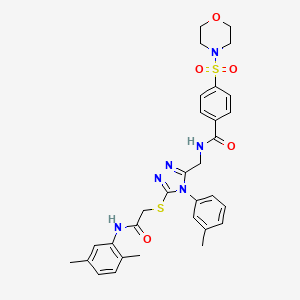

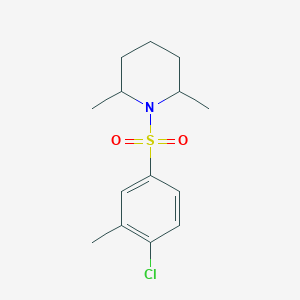

![molecular formula C10H12N4 B2875378 2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2195939-31-0](/img/structure/B2875378.png)

2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(azetidin-1-yl)-3-methyl-3H-imidazo[4,5-b]pyridine” is a complex organic compound that contains an azetidinone ring and an imidazo[4,5-b]pyridine ring . Azetidinones, also known as β-lactam compounds, are an important class of heterocyclic compounds which are a structural feature of β-lactam antibiotics such as penicillin and cephalosporin .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions starting with pyrazine-2,3-dicarboxylic acid which is converted to the corresponding diester in absolute ethanol and glacial acetic acid as a catalyst . The resulted diester undergoes hydazinolysis with hydrazine hydrate to afford dicarbohydrazide which is further treated with different substituted pyridine-2-carbaldehyde to give new Schiff bases . These new Schiff bases are then reacted with chloroacetochloride and (or) dichloroacetochloride in the presence of trimethylamine in DMF solvent under reflux and stirring to yield new derivatives of the titled compounds .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the azetidinone and imidazo[4,5-b]pyridine rings . The inherent rigidity of these rings may decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive compound and its putative molecular target .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied. One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components to access pyridines .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

The synthesis of imidazo[1,2-a]pyridines and related compounds involves innovative chemical reactions, highlighting the importance of these heterocycles in medicinal chemistry. For example, the reaction between 2-chloropyridines and 2H-azirines, mediated by triflic anhydride, leads to the formation of C3-substituted imidazo[1,2-a]pyridines. This method demonstrates a key approach to accessing diverse heterocyclic compounds that are significant in drug development (Vuillermet, Bourret, & Pelletier, 2020).

Potential Therapeutic Applications

Imidazo[1,2-a]pyridines are recognized for their broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. Their widespread applicability is attributed to their "drug prejudice" scaffold, which is a part of various marketed preparations like zolimidine and zolpidem. The structural modifications of this scaffold have led to the discovery of novel therapeutic agents, showcasing the potential of these compounds in developing new drugs (Deep et al., 2016).

Biological Activities

The substituted imidazo[1,2-a]pyridines exhibit significant biological activities, such as gastric antisecretory and cytoprotective properties, without being histamine (H2) receptor antagonists or prostaglandin analogues. This unique mechanism suggests their potential as antiulcer agents, highlighting the diverse biological effects of these compounds beyond their therapeutic applications (Kaminski et al., 1985).

Eigenschaften

IUPAC Name |

2-(azetidin-1-yl)-3-methylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-13-9-8(4-2-5-11-9)12-10(13)14-6-3-7-14/h2,4-5H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZAROTTWFKGJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

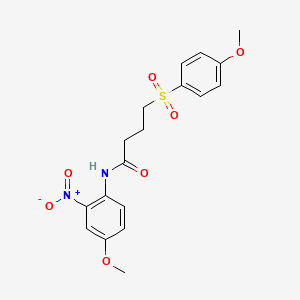

![4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2875295.png)

![3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875297.png)

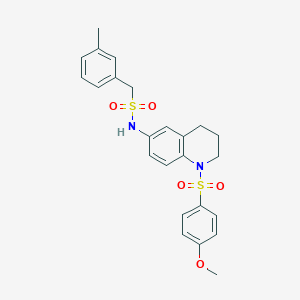

![5-[1-(4-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875298.png)

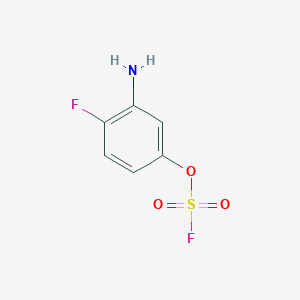

![N-[(2,6-difluorobenzoyl)oxy]-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2875302.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2875304.png)

![{6-Amino-5-nitro-2-[4-benzylpiperidyl]pyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2875308.png)

![6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2875310.png)

![N-Cyclopropyl-3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]benzamide](/img/structure/B2875317.png)